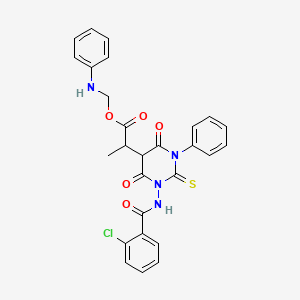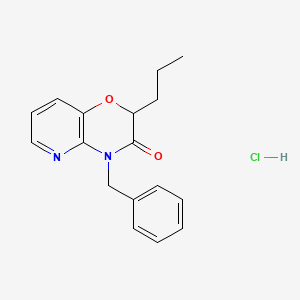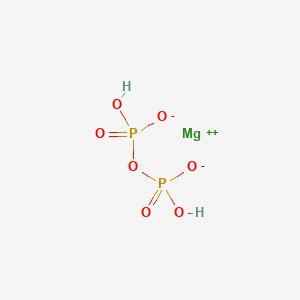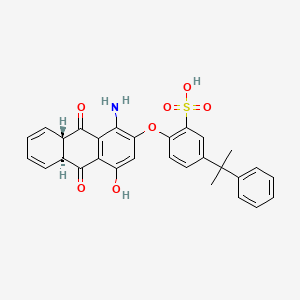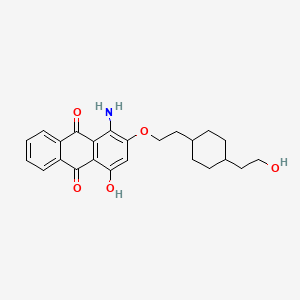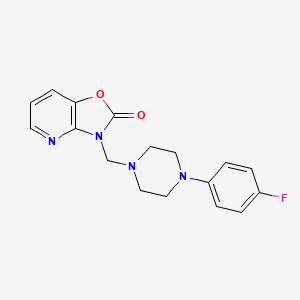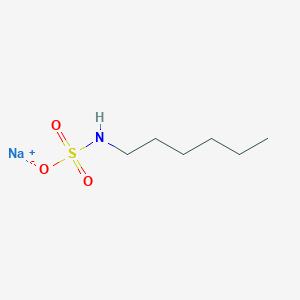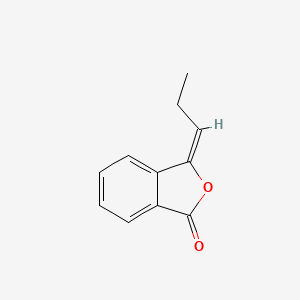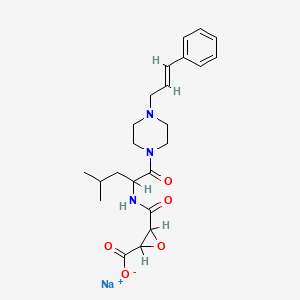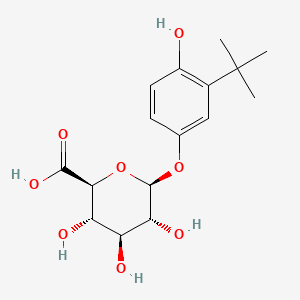
tert-Butylhydroquinone glucouronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butylhydroquinone glucouronide is a metabolite of tert-Butylhydroquinone, a synthetic antioxidant widely used in the food industry to prevent lipid peroxidation due to its chemical stability and low cost . This compound is formed through the glucuronidation process, where tert-Butylhydroquinone is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylhydroquinone glucouronide involves the enzymatic conjugation of tert-Butylhydroquinone with glucuronic acid. This process is typically carried out using liver microsomes or recombinant enzymes that catalyze the glucuronidation reaction . The reaction conditions include maintaining an optimal pH and temperature to ensure the activity of the enzymes involved.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-Butylhydroquinone glucouronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety is cleaved off, regenerating tert-Butylhydroquinone . It can also participate in oxidation and reduction reactions, depending on the environmental conditions and the presence of specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary but generally involve controlled pH and temperature to ensure the desired reaction pathway .
Major Products Formed
The major product formed from the hydrolysis of this compound is tert-Butylhydroquinone. Oxidation reactions can lead to the formation of quinones, while reduction reactions can yield hydroquinones .
Scientific Research Applications
Tert-Butylhydroquinone glucouronide has several scientific research applications:
Mechanism of Action
Tert-Butylhydroquinone glucouronide exerts its effects primarily through its role in the detoxification pathway. The glucuronidation process enhances the solubility of tert-Butylhydroquinone, facilitating its excretion from the body . The molecular targets involved include enzymes such as UDP-glucuronosyltransferases, which catalyze the conjugation reaction . This pathway helps in reducing the toxicity of tert-Butylhydroquinone by converting it into a more water-soluble and excretable form .
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxyanisole (BHA): Another synthetic antioxidant used in the food industry.
Butylated hydroxytoluene (BHT): A widely used antioxidant with similar applications and metabolic pathways.
Uniqueness
Tert-Butylhydroquinone glucouronide is unique due to its specific formation from tert-Butylhydroquinone and its role in the detoxification pathway. Unlike BHA and BHT, which also undergo glucuronidation, this compound is specifically studied for its role in the metabolism and excretion of tert-Butylhydroquinone .
Properties
CAS No. |
1072455-71-0 |
|---|---|
Molecular Formula |
C16H22O8 |
Molecular Weight |
342.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(3-tert-butyl-4-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22O8/c1-16(2,3)8-6-7(4-5-9(8)17)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h4-6,10-13,15,17-20H,1-3H3,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
FVPCLKWJPROMNN-DKBOKBLXSA-N |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


